molecular formula C11H6BrF3N2 B14119773 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B14119773
M. Wt: 303.08 g/mol
InChI Key: WPVGMCFLZDAIEJ-UHFFFAOYSA-N
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Description

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the second position and a trifluoromethyl-substituted phenyl group at the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst such as palladium acetate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine is unique due to the combination of the pyrimidine ring with a trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .

Properties

Molecular Formula

C11H6BrF3N2

Molecular Weight

303.08 g/mol

IUPAC Name

2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H6BrF3N2/c12-10-16-6-5-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H

InChI Key

WPVGMCFLZDAIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Br)C(F)(F)F

Origin of Product

United States

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